molecular formula C10H11NO B8019529 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

Cat. No.: B8019529
M. Wt: 161.20 g/mol
InChI Key: GLMFRPUXJFBDAV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H11NO It is a derivative of quinoline, where the quinoline ring is partially hydrogenated, and an aldehyde group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate, followed by reaction with ammonia on γ-aluminum oxide . Another method includes the reaction of 5,6,7,8-tetrahydroquinoline with formylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. The use of catalytic systems, such as palladium or platinum-based catalysts, is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as gluconate 2-dehydrogenase, and exhibit antiallergic, antiasthmatic, and antiarthritic properties . The compound’s aldehyde group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for various chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMFRPUXJFBDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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